4,4'-Methylenebis(2,6-diisopropylaniline)
CAS No.: 19900-69-7
Cat. No.: VC1711426
Molecular Formula: C25H38N2
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19900-69-7 |
---|---|
Molecular Formula | C25H38N2 |
Molecular Weight | 366.6 g/mol |
IUPAC Name | 4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline |
Standard InChI | InChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3 |
Standard InChI Key | KZTROCYBPMKGAW-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Canonical SMILES | CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Introduction
Physical and Chemical Properties
The compound demonstrates significant thermal stability, with a high flash point of 294°C and a high atmospheric pressure boiling point of 481°C . This thermal stability is particularly advantageous for applications in high-temperature processing environments. The compound's insolubility in water but solubility in organic solvents like ethanol, toluene, and DMSO defines its processing parameters and purification methods . These solubility characteristics are important considerations when incorporating this compound into various formulations or reaction systems.
Regarding chemical stability, 4,4'-Methylenebis(2,6-diisopropylaniline) is stable under normal temperatures and pressures but may react with strong oxidizing agents . The decomposition of this compound typically produces carbon monoxide, carbon dioxide, and other potentially toxic gases, which is relevant for safety considerations during handling and processing . The amino groups present in the molecule serve as reactive sites for various chemical transformations, particularly in nucleophilic reactions, making this compound versatile in organic synthesis applications.
Synthesis Methods
The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) is typically accomplished through the condensation reaction of 2,6-diisopropylaniline with formaldehyde under acidic conditions. A detailed procedure described in patent literature involves the reaction of 2,6-diisopropylaniline with formaldehyde in the presence of hydrochloric acid . Specifically, to a stirred solution containing 141.6 grams (0.80 mole) of 2,6-diisopropylaniline, 66.7 ml of concentrated hydrochloric acid, 750 ml of water, and 300 ml of ethanol at 60°C, 24.3 grams (0.30 mole) of 37% formaldehyde is added over a period of 30 minutes . This mixture is then heated at 60°C for approximately 3 hours to complete the condensation reaction.
After the reaction completion, the workup procedure involves adding 300 ml of water and 55 grams of 28-30% aqueous ammonia to neutralize the reaction mixture . This neutralization causes the product to separate as an oil, which is then isolated, dried with solid potassium hydroxide, and purified through distillation. The fraction boiling at 215-218°C under reduced pressure (0.5 mm Hg) is collected, yielding 96 grams of a yellow oil that gradually solidifies at room temperature . Further purification can be achieved through recrystallization from ethanol, resulting in colorless crystals with a reported melting point of 66-67°C. The elemental analysis of the purified product confirms its identity with calculated values for C₂₅H₃₈N₂ as C, 81.97%; H, 10.38%; N, 7.65%, which closely match the found values of C, 82.29%; H, 10.56%; N, 7.69% .
A comparable synthetic method has been reported in recent crystallographic research for the analogous compound 4,4′-methylenebis(2,6-diethylaniline). This approach involves heating a mixture of 2,6-diethylaniline (14.92 g, 0.1 mol), paraformaldehyde (0.15 g, 0.05 mol), and 36% hydrochloric acid (8.6 mL, 0.1 mol) in water (100 mL) to 353 K for 3 hours under an argon atmosphere . After cooling to room temperature, sodium hydroxide (4.40 g, 0.11 mol) is added to precipitate the product, which is then filtered and dried at 343 K for 12 hours, yielding 14.52 g (94%) of the desired compound . This methodology, with appropriate modifications for the isopropyl-substituted variant, further illustrates the general approach to synthesizing these methylenebis(dialkylaniline) compounds through acid-catalyzed condensation reactions.
Applications
4,4'-Methylenebis(2,6-diisopropylaniline) has found significant application as a curing agent for epoxy resins, where its unique structural characteristics provide advantageous properties to the final cured materials. Patent literature specifically highlights the utility of methylenebis(2,6-dialkylanilines) as effective curing agents for epoxy resins, with the diisopropyl variant being particularly noted for its performance characteristics . The bulky isopropyl groups flanking the amino functionalities modulate the reactivity of the amine groups, potentially leading to controlled curing kinetics and enhanced thermal stability in the resulting polymer networks. This controlled reactivity is especially valuable in applications requiring precise setting times and temperature resistance.
In the field of coordination chemistry, 4,4'-Methylenebis(2,6-diisopropylaniline) serves as an important precursor for the synthesis of more complex ligand systems. Recent research from 2025 demonstrates that this compound can undergo condensation with aldehydes such as furfural to form di-Schiff base ligands, which subsequently serve as chelating agents for transition metals like cobalt, nickel, and copper . These metal complexes have shown catalytic activity in specific polymerization reactions, such as the ring-opening polymerization of ε-caprolactone. The study reports that the reaction of furfural (2 equivalents) with 4,4'-methylenebis(2,6-diisopropylaniline) (1 equivalent) in refluxing ethanol produced the corresponding di-Schiff base ligand in good yield (75%) . The resulting ligand forms binuclear complexes with metal chlorides, expanding the application potential of these compounds in catalysis.
The steric hindrance provided by the bulky isopropyl groups in 4,4'-Methylenebis(2,6-diisopropylaniline) also makes it valuable as a building block for creating sterically demanding ligands used in various catalytic systems. This application leverages the spatial arrangement of the molecule to create unique coordination environments around metal centers, potentially leading to enhanced selectivity in catalytic transformations . The compound's relatively high thermal stability further extends its utility in high-temperature applications where conventional amines might degrade. Additionally, the toxicological properties reported in the material safety data sheet indicate potential concerns regarding ingestion, skin contact, and inhalation, which necessitates appropriate handling procedures when utilizing this compound in various applications .
Chemical Reactivity
The chemical reactivity of 4,4'-Methylenebis(2,6-diisopropylaniline) is largely centered around the nucleophilic amino groups, which serve as reactive sites for various transformations. One of the most significant reactions is the formation of Schiff bases (imines) through condensation with aldehydes. Recent research has demonstrated that this compound reacts with furfural in refluxing ethanol to form a di-Schiff base ligand, characterized by the distinctive azomethine (C=N) stretch at 1650 cm⁻¹ in the infrared spectrum and a signal at δ = 8.32 ppm in the proton nuclear magnetic resonance spectrum corresponding to the imine hydrogen (CH=N) . This reactivity pattern is fundamental to the compound's utility in synthesizing more complex ligand systems for coordination chemistry applications.
The presence of bulky isopropyl groups at the 2 and 6 positions of each aromatic ring significantly influences the reactivity of the amino groups through steric effects. These substituents create a hindered environment around the nitrogen atoms, potentially slowing down reactions that require close approach of reagents to the amino functionalities. This steric hindrance can be advantageous in applications requiring controlled reactivity, such as in epoxy curing processes where gradual reaction progression is often desirable . Furthermore, the methylene bridge connecting the two aromatic rings introduces conformational flexibility to the molecule, which can affect its reactivity in various chemical environments.
Regarding stability and incompatibilities, 4,4'-Methylenebis(2,6-diisopropylaniline) is reported to be stable under normal temperatures and pressures but may react with strong oxidizing agents . The safety data indicates that hazardous decomposition products include carbon monoxide, carbon dioxide, and potentially toxic gases, suggesting caution in high-temperature applications where decomposition might occur . The compound's specific reactivity in polymerization processes is highlighted by its ability to serve as a curing agent for epoxy resins, where it undergoes addition reactions with epoxide groups to form crosslinked networks . This reactivity profile makes it particularly valuable in the formulation of specialized polymer systems with tailored mechanical and thermal properties.
Recent Research Developments
The field of research involving 4,4'-Methylenebis(2,6-diisopropylaniline) has seen notable advancements in recent years, particularly in the area of metal complex formation and catalysis. A significant study published in January 2025 demonstrated the synthesis and characterization of binuclear metal complexes derived from the Schiff base of this compound . The research detailed how the interaction of furfural (2 equivalents) with 4,4'-methylenebis(2,6-diisopropylaniline) (1 equivalent) in refluxing ethanol produced a di-Schiff base ligand, which subsequently formed complexes with cobalt, nickel, and copper chlorides . These metallic complexes were characterized using various analytical techniques, including elemental analysis, atomic absorption spectroscopy, infrared spectroscopy, and proton nuclear magnetic resonance. The study revealed that all complexes showed a shift in the azomethine band in the IR spectrum, indicative of coordination to the metal centers through the nitrogen atoms of the Schiff base .
Concurrent research in crystallography has expanded understanding of related compounds, providing insights that may be applicable to 4,4'-Methylenebis(2,6-diisopropylaniline). A paper published in the International Union of Crystallography journal in January 2025 described the synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline), which are structural analogues differing only in the alkyl substituents . This research is particularly valuable for understanding the structural parameters that influence the reactivity and applications of these compounds. The crystallographic study revealed that these molecules form different types of intermolecular interactions in the solid state: 4,4′-methylenebis(2,6-diethylaniline) forms a network structure through intermolecular N—H⋯N bonds and C—H⋯π interactions, while 4,4′-methylenebis(3-chloro-2,6-diethylaniline) is assembled solely through N—H⋯π interactions . These findings provide insights into how subtle structural modifications can significantly alter the solid-state behavior and potentially the reactivity of these compounds.
The catalytic applications of metal complexes derived from 4,4'-Methylenebis(2,6-diisopropylaniline) have also been a focus of recent research. The aforementioned 2025 study investigated the ability of the synthesized cobalt, nickel, and copper complexes to polymerize ε-caprolactone at 110°C over a one-hour period . The research found that the copper-bearing complex demonstrated the highest catalytic activity, producing polymers with the highest molecular weight . This finding is significant as it opens new avenues for the application of 4,4'-Methylenebis(2,6-diisopropylaniline)-derived complexes in ring-opening polymerization processes, potentially enabling the development of new materials with tailored properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume